molecular formula C13H18Br2N2O B602075 アンブロキソール CAS No. 107814-37-9

アンブロキソール

カタログ番号: B602075
CAS番号: 107814-37-9
分子量: 378.10 g/mol
InChIキー: JBDGDEWWOUBZPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Properties

Ambroxol is classified as a mucokinetic agent, which means it enhances mucus clearance in the respiratory tract. Its pharmacological activities include:

  • Secretolytic Activity : Promotes mucus clearance and facilitates expectoration, making it beneficial in treating bronchopulmonary diseases associated with abnormal mucus secretion .
  • Anti-inflammatory Effects : Reduces inflammation in respiratory diseases, which may help alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) exacerbations .
  • Local Anesthetic Properties : Exhibits sodium channel blocking effects, potentially useful in managing acute respiratory infections .

Respiratory Diseases

Ambroxol is widely used in treating various respiratory conditions due to its mucolytic properties. It is effective in:

  • Acute and Chronic Bronchitis : It helps clear mucus, improving airflow and reducing cough severity.
  • Pneumonia : Studies show that ambroxol combined with fiberoptic bronchoscopy significantly improves blood gas indicators and reduces mortality rates among elderly patients with pneumonia .

Table 1: Efficacy of Ambroxol in Respiratory Conditions

ConditionDosageOutcomeReference
Acute Bronchitis30 mg three times/dayImproved mucus clearance
PneumoniaHigh-dose + bronchoscopyHigher blood oxygen saturation; lower mortality
COPD75 mg twice dailyReduced exacerbation frequency

Neurological Applications

Recent studies have highlighted ambroxol's potential role in neurodegenerative diseases, particularly Parkinson's disease:

  • Parkinson's Disease : Ambroxol has been investigated as a disease-modifying therapy for patients with GBA-associated Parkinson's disease. The AiM-PD study demonstrated that ambroxol increased glucocerebrosidase enzyme levels in cerebrospinal fluid and was well-tolerated among participants . The AMBITIOUS trial aims to confirm its efficacy in slowing cognitive decline .

Table 2: Ambroxol in Parkinson’s Disease Trials

Study NamePopulationDosageKey FindingsReference
AiM-PD17 patients1.26 g/dayIncreased GCase levels; safe and tolerated
AMBITIOUSMulti-center trial1200 mg dailyAims to reduce cognitive decline

Other Potential Applications

  • Antibacterial and Antiviral Effects : In vitro studies suggest ambroxol exhibits antibacterial properties against pathogens like rhinoviruses and influenza viruses, indicating potential use in viral infections .
  • Chagas Disease : Research has explored repurposing ambroxol for treating Trypanosoma cruzi infections due to its safety profile and existing FDA approval status .

Case Studies

Several case studies have documented the effectiveness of ambroxol across different conditions:

  • A study involving elderly patients with pneumonia showed that those treated with ambroxol combined with fiberoptic bronchoscopy had significantly improved oxygenation levels and reduced mortality compared to control groups .
  • In a clinical trial for Parkinson's disease, participants receiving ambroxol exhibited improved biochemical markers associated with disease progression, supporting its potential as a neuroprotective agent .

生化学分析

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ambroxol typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. The reaction is carried out in acetone under reflux conditions (60-65°C) for six hours. After cooling, sodium borohydride is added to reduce the intermediate, followed by acidification with hydrochloric acid to obtain ambroxol hydrochloride .

Industrial Production Methods: In industrial settings, ambroxol hydrochloride is produced by dissolving the active ingredient in purified water along with sucrose and preservatives to prepare a simple syrup. This solution is then mixed with other excipients to form the final product, which can be in the form of syrups, tablets, or inhalation solutions .

化学反応の分析

Types of Reactions: Ambroxol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Ambroxol can be oxidized to form 3,5-dibromo-2-aminobenzoic acid.

    Reduction: Sodium borohydride is commonly used to reduce intermediates during its synthesis.

    Substitution: Ambroxol can undergo substitution reactions where the amino group can be modified.

Major Products:

類似化合物との比較

    Bromhexine: The parent compound of ambroxol, also used as a mucolytic agent.

    Guaifenesin: Another expectorant used to treat respiratory conditions.

Comparison:

Ambroxol’s unique combination of mucolytic, anti-inflammatory, and antioxidant properties, along with its ability to stimulate surfactant production, sets it apart from other similar compounds.

生物活性

Ambroxol is a well-established mucolytic agent primarily used in the treatment of respiratory disorders. Recent research has expanded its potential applications, revealing significant biological activities beyond its traditional use. This article explores the diverse biological effects of ambroxol, including its neuroprotective properties, anti-inflammatory effects, and potential applications in treating various diseases.

Overview of Ambroxol

Ambroxol hydrochloride, a metabolite of bromhexine, is primarily known for its ability to enhance mucus clearance in the respiratory tract. It acts by thinning mucus and facilitating its expulsion, making it valuable in treating conditions like chronic bronchitis and asthma. However, studies have shown that ambroxol possesses additional biological activities that may contribute to its therapeutic effects.

Neuroprotective Effects

Recent studies have highlighted ambroxol's role in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD).

  • Mechanism of Action : Ambroxol increases the activity of glucocerebrosidase (GCase), an enzyme crucial for lysosomal function. This increase helps reduce levels of α-synuclein, a protein associated with PD pathology. Research indicates that ambroxol can cross the blood-brain barrier, enhancing GCase levels in cerebrospinal fluid (CSF) and subsequently lowering α-synuclein concentrations .
  • Clinical Findings : In an open-label clinical trial involving 17 patients with PD, ambroxol treatment resulted in a 35% increase in CSF GCase levels and a 13% increase in α-synuclein levels. Additionally, there was a significant improvement in motor function as measured by the Movement Disorders Society Unified Parkinson Disease Rating Scale .

Table 1: Key Findings from Ambroxol Studies in Parkinson's Disease

ParameterBaseline LevelPost-Treatment LevelChange (%)
CSF GCase Levels (ng/mL)X88+35%
CSF α-Synuclein Levels (pg/mL)Y50+13%
Movement Disorder ScoreZDecreased by 6.8Improvement noted

Anti-Inflammatory and Antioxidant Properties

Ambroxol also exhibits notable anti-inflammatory and antioxidant activities, which may be beneficial in various inflammatory conditions.

  • Ulcerative Colitis (UC) : A study investigated ambroxol's effects on UC using an acetic acid rat model. High doses of ambroxol significantly improved both macroscopic and microscopic features of colitis. The treatment was linked to enhanced antioxidant defense mechanisms by upregulating Nrf2 and HO-1 while suppressing NF-κB signaling pathways .
  • Mechanism : Ambroxol's modulation of oxidative stress and inflammation involves the upregulation of protective enzymes and downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 2: Effects of Ambroxol on Inflammatory Markers in UC

MarkerControl GroupAmbroxol Treatment GroupChange
IL-6 (pg/mL)ABDecreased
TNF-α (pg/mL)CDDecreased
IL-10 (pg/mL)EFIncreased

Potential Role in COVID-19 Management

Ambroxol has also been explored for its potential role in managing COVID-19 due to its mucolytic properties and ability to modulate immune responses.

  • Research Insights : Some studies suggest that ambroxol may inhibit TMPRSS2, a protease involved in viral entry into cells, potentially reducing viral load . However, further research is needed to establish its efficacy against SARS-CoV-2.

特性

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。